D-Lactitol (monohydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

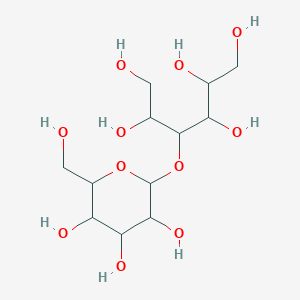

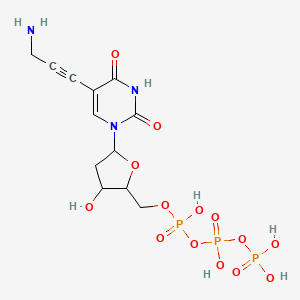

Maltitol is a sugar alcohol (polyol) used as a sugar substitute and laxative. It has 75–90% of the sweetness of sucrose (table sugar) and nearly identical properties, except for browning . Maltitol is known chemically as 4-O-α-glucopyranosyl-D-sorbitol and is used in commercial products under trade names such as Lesys, Maltisweet, and SweetPearl . It is favored for its lower caloric content, non-cariogenic properties, and minimal impact on blood glucose levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Maltitol is produced by the hydrogenation of maltose, which is obtained from starch . The process involves the catalytic hydrogenation of maltose in the presence of a nickel catalyst under high pressure and temperature conditions . The reaction conditions typically include a temperature range of 120-150°C and a pressure of 50-100 bar .

Industrial Production Methods

In industrial settings, maltitol syrup is produced by hydrogenating corn syrup, a mixture of carbohydrates produced from the hydrolysis of starch . This product contains between 50% and 80% maltitol by weight, with the remainder being mostly sorbitol and a small quantity of other sugar-related substances . The high sweetness of maltitol allows it to be used without being mixed with other sweeteners .

Analyse Des Réactions Chimiques

Types of Reactions

Maltitol undergoes several types of chemical reactions, including reduction, oxidation, and substitution .

Common Reagents and Conditions

Oxidation: Maltitol can be oxidized to form various products, although this is less common in industrial applications.

Substitution: Maltitol does not typically undergo substitution reactions due to its stable polyol structure.

Major Products Formed

The primary product formed from the hydrogenation of maltose is maltitol . Other minor products include sorbitol and small quantities of other sugar-related substances .

Applications De Recherche Scientifique

Maltitol has a wide range of applications in scientific research and industry:

Mécanisme D'action

Maltitol exerts its effects primarily through its metabolism in the human body. During digestion, maltitol is split into sorbitol and glucose in the intestines . The glucose is absorbed, while the sorbitol is only partially absorbed. Any remaining maltitol that has not been broken down is fermented by bacteria in the large intestine . This results in a slower rise in blood sugar and insulin levels compared to glucose and sucrose .

Comparaison Avec Des Composés Similaires

Maltitol is often compared to other sugar alcohols such as xylitol, sorbitol, and mannitol .

Xylitol: Similar in sweetness to maltitol but has a higher cooling effect and is more expensive.

Sorbitol: Less sweet than maltitol and has a higher laxative effect.

Mannitol: Similar in sweetness but less commonly used due to its lower solubility.

Maltitol stands out due to its high sweetness, low caloric content, and minimal impact on blood glucose levels, making it a preferred choice in many food and pharmaceutical applications .

Propriétés

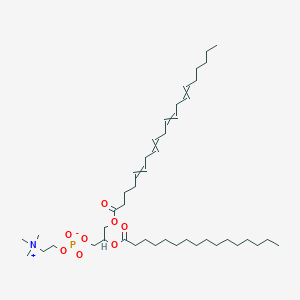

IUPAC Name |

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-86-4 |

Source

|

| Record name | NSC231323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)

![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)

![2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one](/img/structure/B13394403.png)